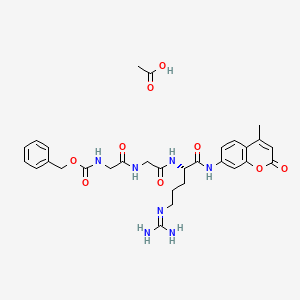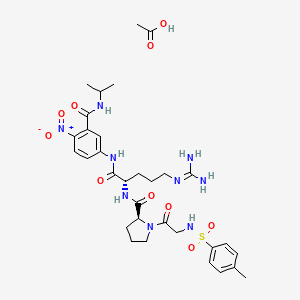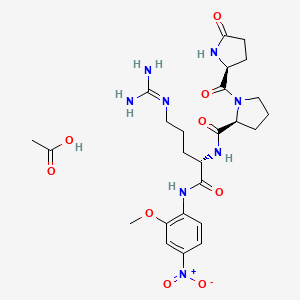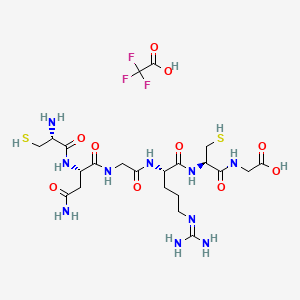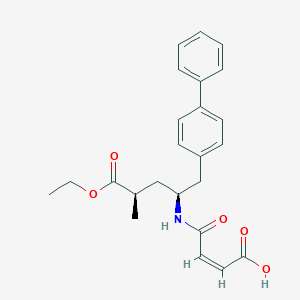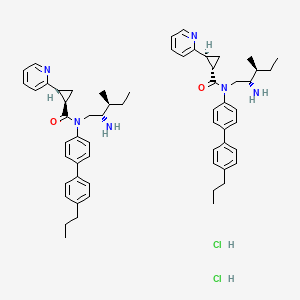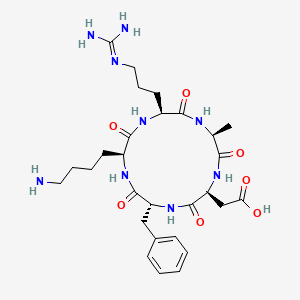
Cyclo(RADfK)
Descripción general
Descripción
Ciclo(RADfK) es un ligando selectivo para la integrina alfa(v)beta(3). Se ha utilizado ampliamente en investigación, terapia y diagnóstico de la neoangiogénesis, que es la formación de nuevos vasos sanguíneos . Este compuesto también se utiliza como control negativo para el ciclo(-RGDfK-), el péptido RGD, que son moduladores de la adhesión celular reconocidos por varios miembros de la familia de las integrinas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Ciclo(RADfK) se sintetiza mediante la síntesis de péptidos en fase sólida (SPPS), un método comúnmente utilizado para la producción de péptidos. La síntesis implica la adición secuencial de aminoácidos protegidos a una cadena peptídica creciente anclada a una resina sólida. La secuencia específica para Ciclo(RADfK) es ciclo(-Arg-Ala-Asp-D-Phe-Lys-) .
Métodos de producción industrial
La producción industrial de Ciclo(RADfK) sigue principios similares a la síntesis de laboratorio, pero a mayor escala. El proceso involucra sintetizadores de péptidos automatizados que pueden manejar múltiples reacciones simultáneamente, asegurando un alto rendimiento y pureza. El producto final se purifica mediante cromatografía líquida de alta resolución (HPLC) y se caracteriza mediante espectrometría de masas y espectroscopia de resonancia magnética nuclear (RMN) .
Análisis De Reacciones Químicas
Tipos de reacciones
Ciclo(RADfK) principalmente experimenta reacciones típicas de los péptidos, incluyendo:
Hidrólisis: Descomposición de los enlaces peptídicos en presencia de agua.
Oxidación: Implica los residuos de aminoácidos, particularmente aquellos que contienen azufre.
Sustitución: Reacciones que involucran las cadenas laterales de los aminoácidos.
Reactivos y condiciones comunes
Hidrólisis: Condiciones ácidas o básicas, a menudo usando ácido clorhídrico o hidróxido de sodio.
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.
Sustitución: Varios nucleófilos dependiendo de la reacción específica.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen fragmentos peptídicos más pequeños, aminoácidos oxidados y péptidos sustituidos .
Aplicaciones Científicas De Investigación
Ciclo(RADfK) tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como compuesto modelo para estudiar la síntesis y reacciones de péptidos.
Biología: Investigado por su papel en la adhesión celular y la unión a la integrina.
Medicina: Explorado por su potencial en la terapia del cáncer, particularmente en la orientación de la angiogénesis tumoral.
Industria: Utilizado en el desarrollo de herramientas de diagnóstico y agentes terapéuticos.
Mecanismo De Acción
Ciclo(RADfK) ejerce sus efectos al unirse selectivamente a la integrina alfa(v)beta(3). Esta interacción modula la adhesión celular, la migración y las vías de señalización involucradas en la angiogénesis. El compuesto actúa como un inhibidor competitivo, bloqueando la unión de ligandos naturales a la integrina y por lo tanto inhibiendo la angiogénesis .
Comparación Con Compuestos Similares
Compuestos similares
- Ciclo(-RGDfK-)
- Roxifiban acetato
- Modulador de la integrina alfa7beta1-1
- Leukadherin-1
Unicidad
Ciclo(RADfK) es único debido a su secuencia y estructura específicas, que confieren unión selectiva a la integrina alfa(v)beta(3). Esta selectividad lo convierte en una herramienta valiosa en investigación y aplicaciones terapéuticas, particularmente en el estudio y tratamiento de enfermedades relacionadas con la angiogénesis .
Propiedades
IUPAC Name |
2-[(2S,5R,8S,11S,14S)-8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-14-methyl-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H43N9O7/c1-16-23(40)36-21(15-22(38)39)27(44)37-20(14-17-8-3-2-4-9-17)26(43)35-18(10-5-6-12-29)25(42)34-19(24(41)33-16)11-7-13-32-28(30)31/h2-4,8-9,16,18-21H,5-7,10-15,29H2,1H3,(H,33,41)(H,34,42)(H,35,43)(H,36,40)(H,37,44)(H,38,39)(H4,30,31,32)/t16-,18-,19-,20+,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFHXHGBDFBWOX-BWUHRYBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43N9O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


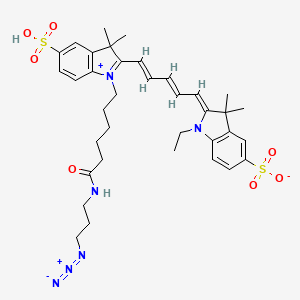
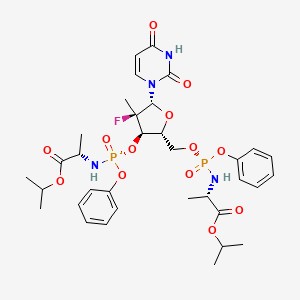
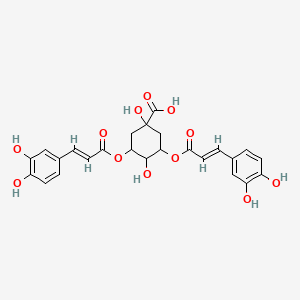
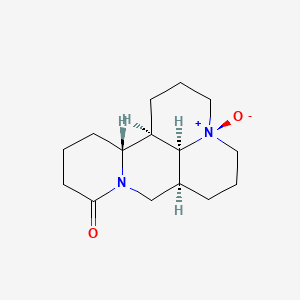
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B8068944.png)
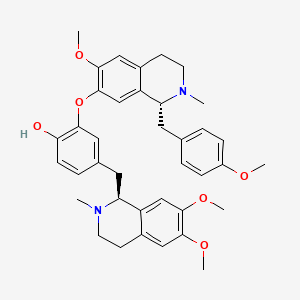
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B8068953.png)

